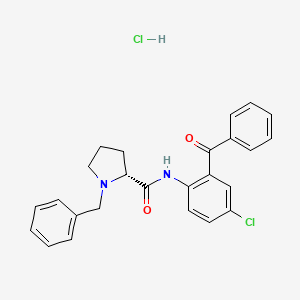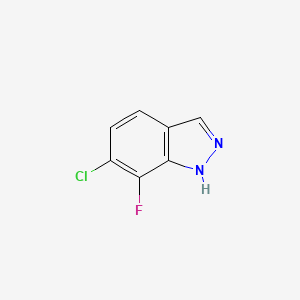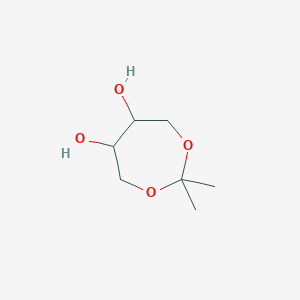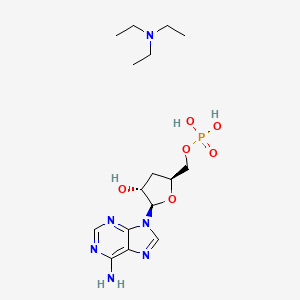![molecular formula C13H24O11 B13849501 N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. The molecular formula of this compound is C53H79NO17 , and it has a molecular weight of 1002.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves several steps The starting material is erythromycin, which undergoes a series of chemical reactions to introduce the desired functional groupsThe reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield demethylated products .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. It is also used in the study of macrolide antibiotics and their derivatives .
Biology: In biology, this compound is used to study the mechanism of action of macrolide antibiotics and their effects on bacterial cells .
Medicine: In medicine, this compound is used in the development of new antibiotics and the study of antibiotic resistance .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of clarithromycin and other macrolide antibiotics .
Mécanisme D'action
The mechanism of action of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Erythromycin: The parent compound, a macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity
Uniqueness: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin is unique due to its specific chemical modifications, which enhance its stability and activity compared to erythromycin. These modifications also make it a valuable intermediate in the synthesis of clarithromycin .
Propriétés
Formule moléculaire |
C13H24O11 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,5R)-5-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11?,12+,13-/m0/s1 |
Clé InChI |
PDUNULQKKRPSLU-YZYSXFGWSA-N |
SMILES isomérique |
COC1[C@@H](OC([C@@H](C1O)O)CO)O[C@H]2C(O[C@H](C(C2O)O)O)CO |
SMILES canonique |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



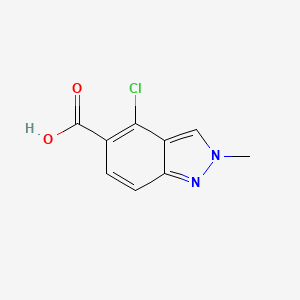
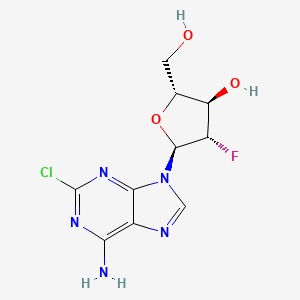
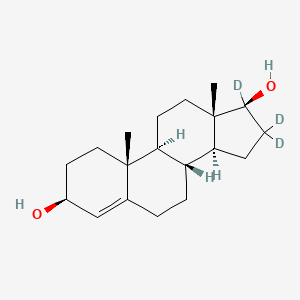
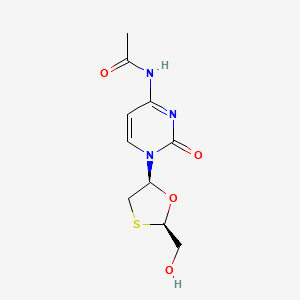
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
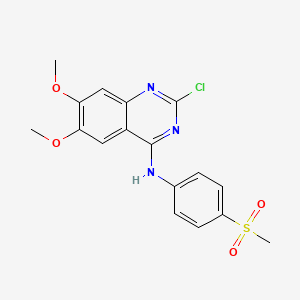
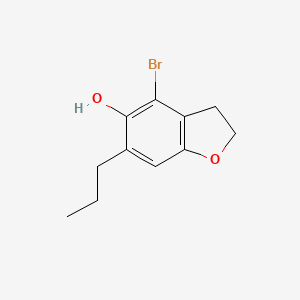
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
